N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is an organic compound that features a unique structure combining an indene core with a phenyl group and a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine typically involves the reaction of 6-phenyl-2,3-dihydro-1H-indene-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl and indene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is unique due to its specific combination of an indene core with a phenyl group and a hydroxylamine moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(NE)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C15H13NO/c17-16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2/b16-15+ |
InChI Key |
BKQSTNQPVSGLIM-FOCLMDBBSA-N |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C=CC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=NO)C2=C1C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.